molecular formula C27H15BrCl2N2O3 B15012897 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B15012897
M. Wt: 566.2 g/mol
InChI Key: VFDJPUBQVDECKO-UHFFFAOYSA-N
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Description

4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a benzoxazole core, dichlorophenyl group, and bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the formation of the benzoxazole core through a cyclization reaction of 2-aminophenol with 2,3-dichlorobenzoyl chloride. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity, while the bromobenzoate moiety can facilitate cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole core and the dichlorophenyl group enhances its potential for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H15BrCl2N2O3

Molecular Weight

566.2 g/mol

IUPAC Name

[4-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C27H15BrCl2N2O3/c28-18-8-6-17(7-9-18)27(33)34-20-11-4-16(5-12-20)15-31-19-10-13-24-23(14-19)32-26(35-24)21-2-1-3-22(29)25(21)30/h1-15H

InChI Key

VFDJPUBQVDECKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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